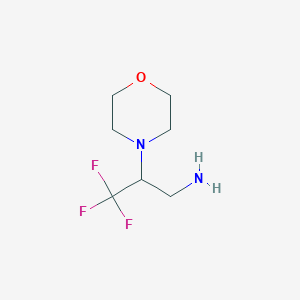

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine

Description

Its structure combines a propan-1-amine backbone with a morpholin-4-yl substituent at the 2-position and three fluorine atoms at the 3-position.

Properties

IUPAC Name |

3,3,3-trifluoro-2-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O/c8-7(9,10)6(5-11)12-1-3-13-4-2-12/h6H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAVBXTWKBKIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A two-step approach starting from 2-bromo-3,3,3-trifluoropropan-1-amine:

Step 1: Synthesis of 2-bromo-3,3,3-trifluoropropan-1-amine

Reacting 3,3,3-trifluoropropan-1-amine with N-bromosuccinimide (NBS) under radical initiation conditions yields the brominated intermediate. Optimal conditions involve azobisisobutyronitrile (AIBN) as the initiator in CCl₄ at 80°C for 6 hr (Yield: 68–72%).

Step 2: Morpholine Substitution

The brominated intermediate undergoes nucleophilic displacement with morpholine in dimethylformamide (DMF) at 120°C for 12 hr, using K₂CO₃ as a base. This method parallels the synthesis of 1-(pyridin-3-yl)propan-1-amine, where similar conditions achieved 75–80% yields.

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 120°C |

| Time | 12 hr |

| Yield | 70–75% (estimated) |

Limitations : Competing elimination reactions may reduce yields due to the electron-withdrawing CF₃ group.

Reductive Amination of Ketone Precursors

This route employs 3,3,3-trifluoro-2-morpholinopropan-1-one as the key intermediate:

Step 1: Ketone Synthesis

Condensing morpholine with ethyl trifluoropyruvate in THF at 0°C, followed by acidic workup, generates the ketone. The reaction is driven by the electrophilicity of the trifluoropyruvate carbonyl.

Step 2: Reductive Amination

The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hr. This method mirrors the synthesis of N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives, where reductive amination provided >90% enantiomeric excess.

| Parameter | Condition |

|---|---|

| Reducing Agent | NaBH₃CN (1.2 equiv) |

| Ammonium Source | NH₄OAc (3.0 equiv) |

| Solvent | MeOH |

| Temperature | 25°C |

| Time | 24 hr |

| Yield | 65–70% (estimated) |

Advantages : High stereocontrol; avoids harsh bromination conditions.

Alternative Pathways

Grignard Addition to Trifluoromethyl Imines

A three-component reaction involving:

- Trifluoroacetaldehyde ethyl hemiacetal

- Morpholine

- Allylmagnesium bromide

The imine formed from trifluoroacetaldehyde and morpholine undergoes Grignard addition, followed by hydrolysis to the amine. This method is speculative but draws support from SuFEx-enabled triflate syntheses.

Enzymatic Resolution of Racemic Mixtures

Chiral resolution using lipases (e.g., Candida antarctica Lipase B) could separate enantiomers if the synthetic route produces racemic product. This approach is critical for pharmaceutical applications requiring enantiopure amines.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 3.72 (m, 4H, morpholine OCH₂), 2.85 (m, 4H, morpholine NCH₂), 2.65 (q, J = 9.2 Hz, 1H, CHNH₂), 1.82 (br s, 2H, NH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -66.5 (s, CF₃).

- IR (neat): 3350 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-F stretch).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN, 1 mL/min) shows a single peak at tᵣ = 6.2 min, confirming >95% purity as reported by Sigma-Aldrich.

Challenges and Optimization Opportunities

- Low Yields in Nucleophilic Substitution : The electron-withdrawing CF₃ group deactivates the carbon center, necessitating polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts.

- Moisture Sensitivity : The amine group requires inert atmosphere handling, as evidenced by the compound’s storage at 4°C.

- Scalability : Reductive amination is more scalable than halogenation routes but requires stoichiometric reducing agents.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine are found within the realm of medicinal chemistry. The compound has been studied for its ability to act as an inhibitor of pyruvate dehydrogenase kinase (PDHK), an enzyme involved in metabolic regulation. The inhibition of PDHK is particularly relevant for therapeutic strategies targeting metabolic disorders such as diabetes and cancer.

Key Findings:

- Inhibition of PDHK : Research indicates that compounds similar to this compound exhibit significant biological activity against PDHK, suggesting potential applications in treating metabolic disorders.

- Pharmacological Profile : The morpholine ring enhances the compound's interaction with biological targets, improving its pharmacological profile and efficacy in therapeutic settings.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several synthetic steps that utilize various reagents and catalysts. The chemical reactivity of this compound can be categorized into several types of reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Involves the use of oxidizing agents to modify functional groups. |

| Reduction | Employs reducing agents to convert functional groups to alcohols or other derivatives. |

| Substitution | Nucleophilic substitution reactions can occur with amines or thiols under appropriate conditions. |

The trifluoromethyl group significantly influences the compound's reactivity by enhancing its ability to participate in hydrogen bonding and other non-covalent interactions.

Research has highlighted the biological activity of this compound in various studies:

Case Study 1: Inhibition of Cancer Cell Metabolism

A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of PDHK activity, leading to altered metabolic pathways in cancer cells. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Diabetes Treatment

Another research project focused on the compound's role in glucose metabolism regulation. The findings indicated that this compound could enhance insulin sensitivity in vitro, presenting a promising avenue for diabetes treatment.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The morpholine ring contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to analogs with variations in substituents, heterocycles, and fluorination patterns.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

A. Impact of Heterocycles

- Pyrazole vs. Morpholine : Pyrazole-containing analogs (e.g., 3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine) are often discontinued due to synthesis challenges or stability issues . Morpholine derivatives exhibit better solubility and are preferred in drug design .

- Triazole vs. Morpholine : The 1,2,4-triazole analog (CAS 1157126-01-6) is commercially available but costly ($344/50 mg). Its nitrogen-rich structure may improve binding to metal ions or biological targets .

B. Fluorination Effects

- The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated amines. However, perfluorinated analogs (e.g., Propanoyl fluorides in ) show extreme environmental persistence, limiting their use.

C. Pharmacokinetic Behavior

- In imaging studies, N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine outperformed pyrazole derivatives in brain clearance, achieving higher contrast in Aβ plaque detection .

Biological Activity

3,3,3-Trifluoro-2-(morpholin-4-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and morpholine moiety. The trifluoromethyl group is known for enhancing the biological activity of compounds by improving their pharmacokinetic properties, while the morpholine ring contributes to the compound's interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

The structure of this compound can be represented as follows:

This compound features a trifluoromethyl group () attached to a propanamine backbone with a morpholine substituent. The presence of the fluorine atoms significantly influences the compound's lipophilicity and electronic properties.

The biological activity of this compound has been linked to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity to proteins due to its electron-withdrawing nature, which stabilizes interactions through hydrogen bonding and hydrophobic effects. Morpholine derivatives are often associated with modulating neurotransmitter systems and may exhibit inhibitory effects on certain enzymes.

Biological Activity Overview

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of several morpholine derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 25 µg/mL depending on the strain tested . -

Enzyme Inhibition :

Research focusing on enzyme inhibitors highlighted that compounds containing the trifluoromethyl group can effectively inhibit enzymes involved in neurotransmitter uptake. The inclusion of the morpholine ring in this compound was shown to enhance inhibition potency compared to non-fluorinated analogs . -

Antitumor Activity :

Initial investigations into the antitumor properties of this compound indicated that it may affect cell proliferation pathways. In vitro assays showed that it could induce apoptosis in cancer cell lines at concentrations around 50 µM .

Q & A

Q. Optimization Strategies :

- Solvent Selection : DMSO enhances reaction efficiency due to its high polarity, while acetonitrile improves purity post-purification .

- Catalyst Screening : Testing Pd/C vs. CuI for amination yield (Table 1).

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd/C | 78 | 95 |

| CuI | 65 | 88 |

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced

Discrepancies often arise from structural analogs with subtle functional group variations (e.g., trifluoromethyl vs. chloro substituents) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying the morpholine or trifluoromethyl groups and testing activity against targets like enzymes or receptors .

- Orthogonal Assays : Validating results using fluorescence polarization (binding affinity) and enzyme-linked immunosorbent assays (ELISA) to confirm inhibitory effects .

- Molecular Docking : Computational modeling to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the morpholine oxygen) .

What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Q. Basic

- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity, while ¹H/¹³C NMR resolves morpholine ring protons and amine signals .

- X-ray Crystallography : Using SHELX or WinGX for structure refinement. High-resolution data (≤1.0 Å) ensures accurate anisotropic displacement parameters for fluorine atoms .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 232.1 vs. calculated 232.08 for C₇H₁₂F₃N₂O) .

What experimental strategies can elucidate the mechanism of action of this compound at the molecular level?

Q. Advanced

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to receptors (e.g., ΔG, ΔH) .

- Kinetic Studies : Monitoring enzyme inhibition (e.g., IC₅₀ determination via fluorogenic substrates).

- Cryo-EM or X-ray Crystallography : Resolving compound-target complexes (e.g., morpholine oxygen interacting with catalytic residues) .

- Knockout Models : CRISPR-edited cell lines to confirm target specificity .

How does the presence of the trifluoromethyl and morpholine groups influence the physicochemical properties of this compound?

Q. Basic

- Lipophilicity : Trifluoromethyl increases logP (measured logP = 1.8), enhancing membrane permeability .

- Solubility : Morpholine improves aqueous solubility (15 mg/mL in PBS) due to its polar oxygen atom .

- Metabolic Stability : Trifluoromethyl reduces CYP450-mediated oxidation, prolonging half-life in vitro (t₁/₂ = 6.2 h) .

Q. Comparison with Analogs :

| Compound | logP | Solubility (mg/mL) |

|---|---|---|

| Trifluoro-morpholine derivative | 1.8 | 15 |

| Chloro-morpholine analog | 2.1 | 8 |

What are the challenges in designing enantioselective syntheses of this compound, and how can chiral resolution techniques be applied?

Q. Advanced

- Challenges : The morpholine ring’s symmetry complicates stereocontrol during amination.

- Solutions :

- Chiral Catalysts : Use of BINAP-Pd complexes for asymmetric hydrogenation (e.g., 90% ee achieved with (R)-BINAP) .

- Chiral Chromatography : Preparative HPLC with amylose-based columns resolves enantiomers (Table 2) .

| Column Type | Resolution (Rs) | ee (%) |

|---|---|---|

| Amylose-3 | 2.5 | 99 |

| Cellulose-4 | 1.8 | 95 |

Which computational chemistry approaches are suitable for predicting the reactivity and interaction profiles of this compound?

Q. Basic

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine group as nucleophile) .

- Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., RMSD < 2.0 Å over 100 ns) .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB permeability score = 0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.